Boron trifluoride ethylamine
Overview
Description
Synthesis Analysis
The synthesis of boron trifluoride ethylamine and related compounds often involves the use of boron trifluoride ether as a catalyst. This approach is noted for its simplicity and effectiveness in catalyzing the formation of alkyl esters of p-aminobenzoic acid, offering a convenient single-step reaction without the need for special conditions or equipment (Kadaba et al., 1969). Additionally, the synthesis of boron difluoride complexes, through reactions with acetylacetone and isopropanol in the presence of boron trifluoride, demonstrates the versatility of boron compounds in organic synthesis (Reutov et al., 2003).
Molecular Structure Analysis
The molecular structure of boron trifluoride ethylamine and its derivatives is crucial for understanding their reactivity and interaction with other compounds. Studies have detailed the structure-property relationships, particularly for compounds designed for BF3 storage and catalysis, highlighting the significance of hydrogen-bonded networks and Lewis basicity in their functionality (Li et al., 2023).
Chemical Reactions and Properties
Boron trifluoride and its complexes engage in a variety of chemical reactions, serving as effective catalysts for processes such as the carbonyl-ene reaction, where a combined system of boron trifluoride and molecular sieves has shown efficiency (Okachi et al., 2002). Their utility extends to the synthesis of peroxides and the borylation of aliphatic C-H bonds, demonstrating the broad applicability of boron trifluoride-based catalysts in organic synthesis (Terent’ev et al., 2012; Li et al., 2014).
Physical Properties Analysis
The physical properties of boron trifluoride ethylamine, including its phase behavior, solubility, and thermal stability, are essential for its handling and application in various chemical processes. These properties are often determined by the compound's molecular structure and the presence of functional groups that influence its reactivity and interaction with other substances.
Chemical Properties Analysis
The chemical properties of boron trifluoride ethylamine are characterized by its reactivity as a Lewis acid, its ability to form stable complexes with nitrogen-containing compounds, and its role in facilitating a wide range of chemical transformations. Its reactivity with nitrogen-containing Lewis bases, producing B-N coordination adducts, underscores its versatility as a catalyst and reagent in organic and organometallic chemistry (Focante et al., 2006).
Scientific Research Applications
Summary of the Application
Boron trifluoride ethylamine complex is used to initiate the curing of epoxy resins . This process is crucial in the production of various materials like adhesives, coatings, epoxy castings, composite matrixes, and electronic components and insulation materials .
Methods of Application or Experimental Procedures
The complex is mixed with the epoxy resin, usually in relatively low levels (1–5% as an accelerator, 5–15% as a pure curing agent) compared to other curatives . The mixture is then heated to initiate the curing process .
Results or Outcomes
The use of Boron trifluoride ethylamine complex in the curing of epoxy resins results in materials that exhibit high glass transition temperatures . This means the materials can maintain their properties at higher temperatures, making them suitable for applications that require thermal stability .
2. Activation of C-H Bonds
Summary of the Application
Boron trifluoride ethylamine complex is used in the activation of C-H bonds . This process is a key step in many organic synthesis reactions, allowing for the creation of new carbon-carbon or carbon-heteroatom bonds .
Methods of Application or Experimental Procedures
The complex is used to activate C-H bonds in organic molecules . This is often done in the presence of a Lewis base . The activated C-H bond can then undergo further reactions, such as borylation .
Results or Outcomes
The use of Boron trifluoride ethylamine complex in C-H activation allows for the selective cleavage of otherwise unactivated thermodynamically inert C–H bonds . This can bypass the need for pre-functionalization and can reduce the step-count of reactions .
3. Thermal Expansion Agent for Coatings
Summary of the Application
Boron trifluoride ethylamine complex can be used as a thermal expansion agent for coatings . This process is crucial in the production of various materials like paints and varnishes that require thermal expansion properties .
Methods of Application or Experimental Procedures
The complex is mixed with the coating material during the production process . The mixture is then heated to initiate the thermal expansion process .
Results or Outcomes
The use of Boron trifluoride ethylamine complex as a thermal expansion agent results in coatings that can expand and contract with temperature changes, making them suitable for applications that require thermal stability .
4. Crosslinking Agent in Polymers
Summary of the Application
Boron trifluoride ethylamine complex can be used as a crosslinking agent in polymers . This process is crucial in the production of various materials like plastics and rubbers that require crosslinked structures for enhanced properties .
Methods of Application or Experimental Procedures
The complex is mixed with the polymer during the production process . The mixture is then heated to initiate the crosslinking process .
Results or Outcomes
The use of Boron trifluoride ethylamine complex as a crosslinking agent results in polymers that exhibit enhanced properties such as improved mechanical strength, chemical resistance, and thermal stability .
5. Pharmaceutical Research and Manufacturing
Summary of the Application
Boron trifluoride ethylamine complex is extensively utilized in pharmaceutical research and manufacturing . It contributes to the production of a wide range of medicinal compounds .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures can vary widely depending on the specific medicinal compound being synthesized . Typically, the complex would be used as a catalyst or reagent in a chemical reaction .
Results or Outcomes
The use of Boron trifluoride ethylamine complex in pharmaceutical research and manufacturing can lead to the production of various medicinal compounds . The specific results or outcomes would depend on the particular compound being synthesized .
6. Chemical Synthesis
Summary of the Application
Boron trifluoride ethylamine complex is a useful Lewis acid and a versatile building block for other boron compounds . It is used in various chemical synthesis processes .
Methods of Application or Experimental Procedures
The complex is used as a reagent in chemical reactions . The specific methods of application or experimental procedures can vary widely depending on the specific reaction .
Results or Outcomes
The use of Boron trifluoride ethylamine complex in chemical synthesis can lead to the production of a wide range of organic compounds . The specific results or outcomes would depend on the particular reaction .
properties
IUPAC Name |
ethanamine;trifluoroborane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N.BF3/c1-2-3;2-1(3)4/h2-3H2,1H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVIRCVIXCMTPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(F)(F)F.CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7BF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052497 | |
Record name | Ethylamine-boron trifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2052497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boron trifluoride ethylamine | |
CAS RN |
75-23-0 | |
Record name | Boron, (ethanamine)trifluoro-, (T-4)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075230 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Boron, (ethanamine)trifluoro-, (T-4)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethylamine-boron trifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2052497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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